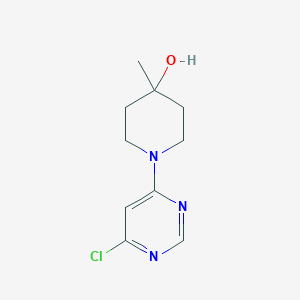![molecular formula C10H15NO B1457581 [2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol CAS No. 1378811-48-3](/img/structure/B1457581.png)
[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol
Overview
Description
“[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol” is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol” consists of a pyridine ring with a methyl group at the 2nd position and a propan-2-yl group at the 6th position. The 3rd position of the pyridine ring is attached to a methanol group .Physical And Chemical Properties Analysis
“[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol” has a molecular weight of 165.24 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications
Therapeutic Drug Synthesis
This compound is a valuable intermediate in the synthesis of various therapeutic drugs. Its pyridine moiety is a common structure found in many pharmaceuticals due to its ability to interact with biological targets . For example, derivatives of this compound have been explored for their potential in treating diseases such as tuberculosis .
Organic Synthesis
In organic chemistry, [2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol can be used as a building block for more complex molecules. Its structure allows for various chemical reactions, such as nucleophilic substitutions or additions, to further modify the compound for specific synthetic needs .
Analytical Chemistry
This compound may serve as a standard or reagent in analytical methods. Its distinct chemical properties, like boiling and melting points, make it suitable for use in chromatography and spectroscopy as a reference compound to identify or quantify other substances .
Material Science
In material science, the compound’s derivatives could be utilized in the development of new materials. For instance, its incorporation into polymers could enhance the material’s properties, such as thermal stability or electrical conductivity .
Environmental Science
The compound’s derivatives could be used in environmental science research, particularly in the study of organic pollutants. Its structural similarity to certain contaminants allows researchers to study its behavior in the environment and its potential impact .
Chemical Education
Due to its relatively simple structure and the presence of functional groups commonly found in organic chemistry, this compound can be used as a teaching aid in chemical education. It provides a practical example for students learning about heterocyclic compounds and their reactions .
properties
IUPAC Name |
(2-methyl-6-propan-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)10-5-4-9(6-12)8(3)11-10/h4-5,7,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPNXKAIQGKTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-Methyl-6-(propan-2-yl)pyridin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






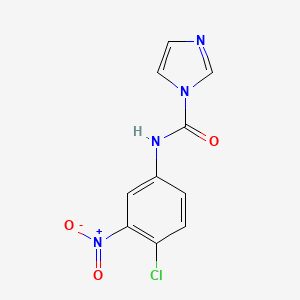
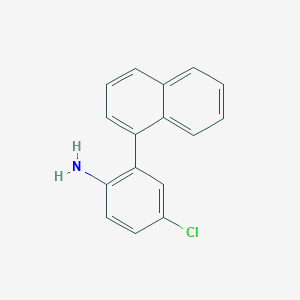




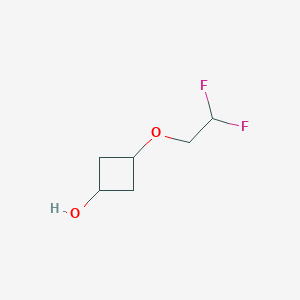
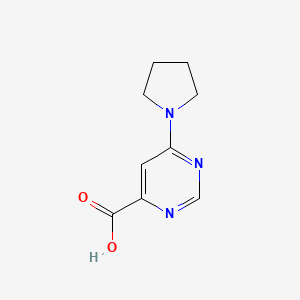
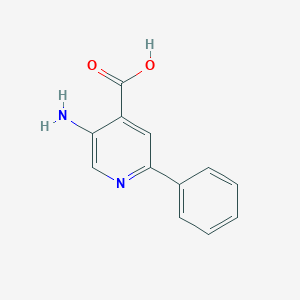
![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl}-1H-pyrazol-4-amine](/img/structure/B1457519.png)
